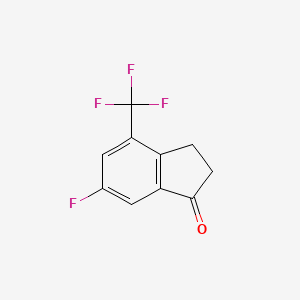
6-Fluoro-4-(trifluoromethyl)indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(trifluoromethyl)indan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on its indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)indan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-fluoro-4-(trifluoromethyl)indan-1-ol.
Oxidation Reaction: The hydroxyl group in the starting material is oxidized to form the corresponding ketone using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)indan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: Substitution reactions at the fluorine or trifluoromethyl positions can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Higher-order ketones or carboxylic acids.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Fluorinated or trifluoromethylated analogs.
Scientific Research Applications
Chemistry: 6-Fluoro-4-(trifluoromethyl)indan-1-one is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound's fluorinated structure makes it useful in studying biological systems, as fluorine atoms can enhance the stability and binding affinity of molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 6-Fluoro-4-(trifluoromethyl)indan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-(Trifluoromethyl)indan-1-one: Lacks the fluorine atom at the 6-position.
6-Fluoro-4-(trifluoromethyl)indan-2-one: Similar structure but with a different position of the ketone group.
6-Fluoro-4-(trifluoromethyl)indene: A related compound with an indene core instead of indanone.
Uniqueness: 6-Fluoro-4-(trifluoromethyl)indan-1-one stands out due to its specific combination of fluorine and trifluoromethyl groups, which impart unique chemical and physical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H6F4O |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H6F4O/c11-5-3-7-6(1-2-9(7)15)8(4-5)10(12,13)14/h3-4H,1-2H2 |
InChI Key |
LTBVCZDWLJLTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















